molecular formula C19H20N2O3S B2911125 N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide CAS No. 868370-51-8

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide

Cat. No.: B2911125
CAS No.: 868370-51-8
M. Wt: 356.44
InChI Key: IBULHHUKZBHBLO-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole moiety and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The ethyl, methoxy, and methyl groups are introduced through alkylation reactions using suitable alkyl halides and base catalysts.

    Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the benzo[d]thiazole derivative with a methoxybenzamide derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ylidene linkage, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

In industry, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in oxidative stress pathways. The compound’s structure allows it to modulate the activity of these targets, leading to therapeutic effects such as anti-inflammatory or antioxidant activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide: Lacks the 7-methyl group, which may affect its biological activity.

    (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2-hydroxybenzamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the 7-methyl group and the methoxybenzamide moiety in N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide distinguishes it from similar compounds

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-5-21-16-15(24-4)11-10-12(2)17(16)25-19(21)20-18(22)13-8-6-7-9-14(13)23-3/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBULHHUKZBHBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.